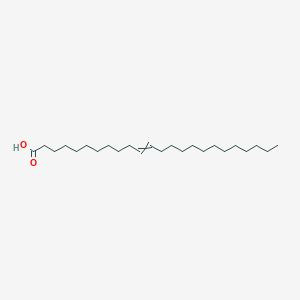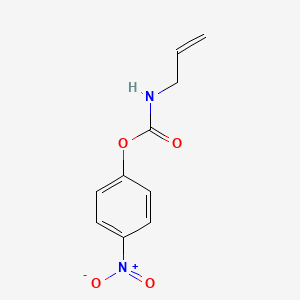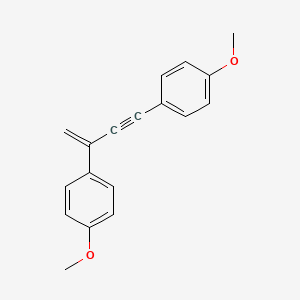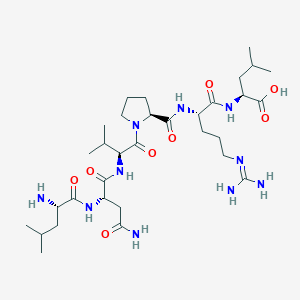
L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl- is a complex peptide compound composed of several amino acids. Each amino acid in this compound plays a crucial role in various biological processes. L-Leucine is an essential amino acid used in the biosynthesis of proteins . L-Asparagine is involved in the metabolic control of cell functions in nerve and brain tissue . L-Valine, L-Proline, and L-Arginine are also essential amino acids with significant roles in protein synthesis and metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl- involves the stepwise coupling of the individual amino acids. This process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. The amino acids are sequentially added to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) and are carried out at room temperature.
Industrial Production Methods
Industrial production of this peptide compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host organism then produces the peptide, which is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids using site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Site-directed mutagenesis using oligonucleotide primers and DNA polymerase.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the peptide may result in the formation of disulfide bonds, while reduction may lead to the cleavage of such bonds.
Aplicaciones Científicas De Investigación
L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including its role in muscle protein synthesis and as a potential treatment for metabolic disorders.
Industry: Utilized in the production of peptide-based drugs and supplements.
Mecanismo De Acción
The mechanism of action of L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl- involves its interaction with various molecular targets and pathways. L-Leucine, for example, activates the mechanistic target of rapamycin (mTOR) pathway, which regulates protein biosynthesis and cell growth . L-Asparagine is involved in the metabolism of toxic ammonia in the body through the action of asparagine synthetase . The combined effects of these amino acids contribute to the overall biological activity of the peptide.
Comparación Con Compuestos Similares
L-Leucine, L-leucyl-L-asparaginyl-L-valyl-L-prolyl-L-arginyl- can be compared with other similar peptide compounds, such as:
- L-Cysteinyl-L-prolyl-L-alanyl-L-valyl-L-lysyl-L-arginyl-L-aspartyl-L-valyl-L-aspartyl-L-leucyl-L-phenylalanyl-L-leucyl-L-threonine
- L-Prolyl-L-leucine anhydride
These compounds share some structural similarities but differ in their specific amino acid sequences and biological activities
Propiedades
Número CAS |
185688-51-1 |
|---|---|
Fórmula molecular |
C32H58N10O8 |
Peso molecular |
710.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H58N10O8/c1-16(2)13-19(33)26(44)39-21(15-24(34)43)28(46)41-25(18(5)6)30(48)42-12-8-10-23(42)29(47)38-20(9-7-11-37-32(35)36)27(45)40-22(31(49)50)14-17(3)4/h16-23,25H,7-15,33H2,1-6H3,(H2,34,43)(H,38,47)(H,39,44)(H,40,45)(H,41,46)(H,49,50)(H4,35,36,37)/t19-,20-,21-,22-,23-,25-/m0/s1 |
Clave InChI |
WXEMJVHQWSZMPV-RYBBFAMKSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)
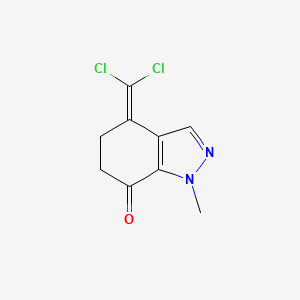
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
methanone](/img/structure/B14264271.png)
silane](/img/structure/B14264288.png)

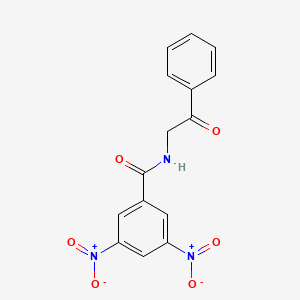
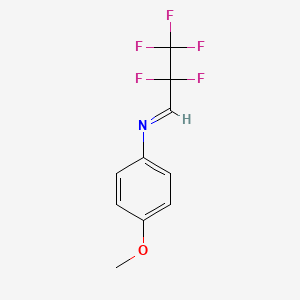
![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
